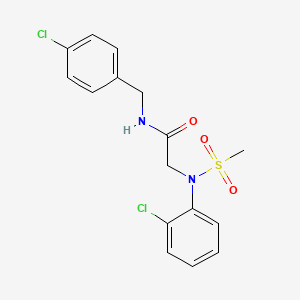![molecular formula C14H22N4O3 B5680116 N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)
N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide" belongs to a class of compounds featuring oxadiazole rings. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and applications in medicinal chemistry. This compound's structure is characterized by a pyrrolidine ring substituted with an oxadiazole moiety and carboxamide group, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds containing oxadiazole rings, similar to the one , typically involves a condensation reaction. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes (Kharchenko et al., 2008). The specific synthesis route for "this compound" would likely involve similar condensation steps, possibly with specific reactants for introducing the diethyl and ethyl groups.
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic techniques like FT-IR, NMR, and X-ray diffraction studies. For example, a similar compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was characterized using these methods, revealing details about bond lengths and angles (Anuradha et al., 2014). These techniques could be applied to analyze the molecular structure of the compound .
Chemical Reactions and Properties
Compounds with oxadiazole rings are reactive towards various electrophilic and nucleophilic agents. The presence of nitrogen and oxygen atoms in the oxadiazole ring can influence its reactivity. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, shows varied reactivity towards different electrophilic reagents (Elnagdi et al., 1988). Similar chemical behaviors might be expected for "this compound".
Physical Properties Analysis
The physical properties of such compounds often include high thermal stability and distinct melting points, influenced by the structural elements like the oxadiazole ring and pyrrolidinecarboxamide moiety. Compounds like poly(amide imides) and poly(ether imides) containing 1,3,4-oxadiazole or pyridine rings exhibit high glass-transition temperatures and thermal stability (Grabiec et al., 2009). These properties could be indicative of the physical characteristics of the compound in focus.
Chemical Properties Analysis
Chemical properties such as solubility, acidity/basicity, and photoluminescence can be inferred from the functional groups present in the compound. For instance, the acid dissociation constants and antimicrobial activities of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, showing how different substituents influence these properties (Nural et al., 2018). Similar analyses could be applied to the compound to understand its chemical behavior.
Eigenschaften
IUPAC Name |
N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-11-15-16-12(21-11)9-18(6-3)14(20)10-7-13(19)17(5-2)8-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWMDIJBRGYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)C2CC(=O)N(C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-5-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}pyrimidine](/img/structure/B5680046.png)
![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5680056.png)

![1-(4-isopropylphenyl)-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5680064.png)
![3-(2-{[1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5680072.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-fluoro-3-quinolinecarboxylate](/img/structure/B5680073.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)
![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)
![2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)
![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)